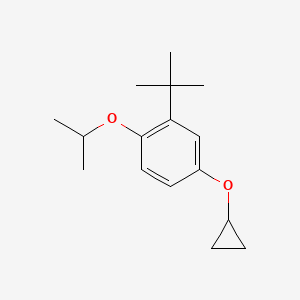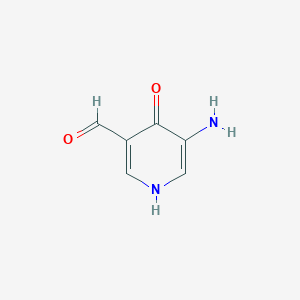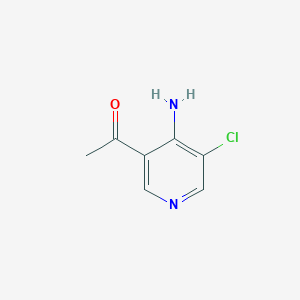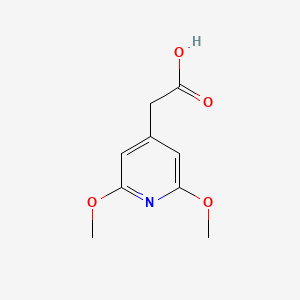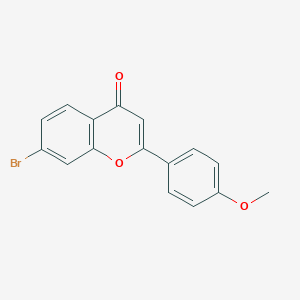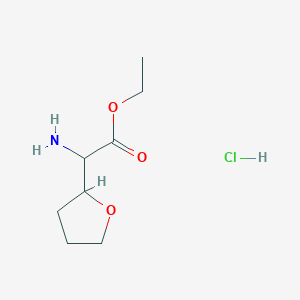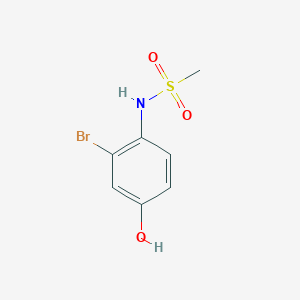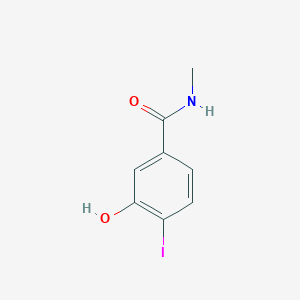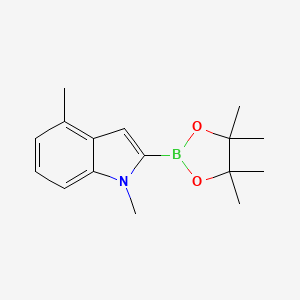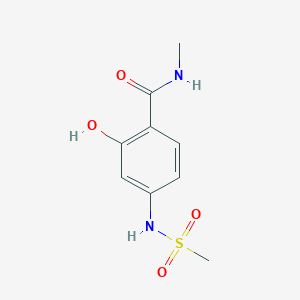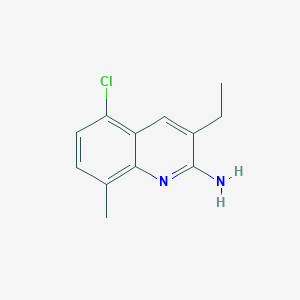![molecular formula C9H10N2O4 B14849570 [6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid CAS No. 1393555-22-0](/img/structure/B14849570.png)
[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the reaction of 6-amino-2-chloropyridine with methyl chloroformate, followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include the modulation of enzyme activity or the alteration of receptor signaling.
Comparación Con Compuestos Similares
Pyridine-2-carboxylic acid: Similar structure but lacks the amino and methoxycarbonyl groups.
6-Aminonicotinic acid: Contains an amino group but lacks the methoxycarbonyl group.
Methyl 6-aminonicotinate: Similar structure but with a different substitution pattern.
Uniqueness: The presence of both the amino and methoxycarbonyl groups in [6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid makes it unique compared to other pyridine derivatives
Propiedades
Número CAS |
1393555-22-0 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-(6-amino-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(14)5-2-6(4-8(12)13)11-7(10)3-5/h2-3H,4H2,1H3,(H2,10,11)(H,12,13) |
Clave InChI |
JIUXMJRTXCUMNH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


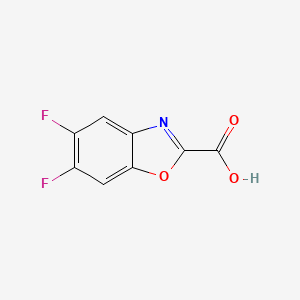
![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)
